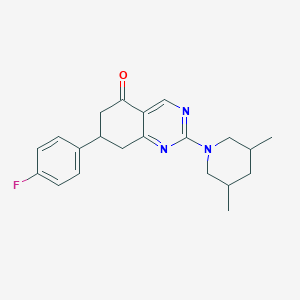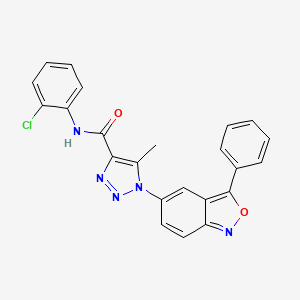![molecular formula C19H27NO3 B11461348 3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol](/img/structure/B11461348.png)
3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol is a chemical compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a 3,4-dimethoxyphenylmethylamino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with adamantan-1-ol and 3,4-dimethoxybenzylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction efficiency. Reducing agents like sodium borohydride (NaBH4) can also be employed to achieve the desired reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are used to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-{[(3,4-Dimethoxyphenyl)methyl]amino}propan-1-ol: A structurally similar compound with a propanol group instead of an adamantane core.
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone.
Uniqueness
3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol is unique due to its adamantane core structure, which imparts distinct physicochemical properties and potential biological activities. The presence of the 3,4-dimethoxyphenylmethylamino group further enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C19H27NO3/c1-22-16-4-3-13(6-17(16)23-2)11-20-18-7-14-5-15(8-18)10-19(21,9-14)12-18/h3-4,6,14-15,20-21H,5,7-12H2,1-2H3 |
InChI Key |
ZNNXFAXFDPBFSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-{9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11461270.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11461277.png)


![ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11461282.png)
![1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B11461283.png)
![8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B11461287.png)
![ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate](/img/structure/B11461293.png)
![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461300.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11461305.png)
![Ethyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11461313.png)
![2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11461316.png)
![N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11461324.png)
![6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11461325.png)
